4-(3,4-Dichlorophenoxy)benzenesulfonamide
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Overview
Description
4-(3,4-Dichlorophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 g/mol It is characterized by the presence of a dichlorophenoxy group attached to a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenoxy)benzenesulfonamide typically involves the reaction of 3,4-dichlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-(3,4-Dichlorophenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Dichlorophenoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(3,4-Dichlorophenoxy)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Another sulfonamide antibiotic often used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
Molecular Formula |
C12H9Cl2NO3S |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17) |
InChI Key |
LNUDDYCDWGLLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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